Sco-peg8-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H52N2O14 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H52N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h28H,1-4,6,8-27H2,(H,33,38) |

InChI Key |

PLARPNUNIGVSBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Fundamental Advantages of the PEG8 Spacer

An In-depth Technical Guide on the Core Role of the PEG8 Spacer in Bioconjugation

For researchers, scientists, and drug development professionals, the design and synthesis of effective bioconjugates are paramount for advancing therapeutics and diagnostics. The linker, a seemingly simple component connecting a biomolecule to a payload, plays a critical and multifaceted role in the final conjugate's performance. Among the various linker technologies, discrete Polyethylene Glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the 8-unit PEG spacer (PEG8), detailing its core functions, quantitative impact, and the experimental methodologies used to validate its advantages.

The covalent attachment of molecules is a foundational technique in biotechnology, enabling the creation of sophisticated constructs like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other functionalized proteins.[1] The spacer arm within the linker is not a passive connector; it profoundly influences the physicochemical and pharmacological properties of the entire conjugate.[1][2] The PEG8 spacer, a discrete chain of eight ethylene (B1197577) glycol units, is a deliberate design choice that confers several key advantages over traditional linkers, such as alkyl chains.[1]

-

Enhanced Hydrophilicity and Solubility : A primary challenge in bioconjugation is the inherent hydrophobicity of many payloads, such as cytotoxic drugs used in ADCs.[2] This hydrophobicity can lead to aggregation, especially at high drug-to-antibody ratios (DARs), compromising manufacturing, stability, and in vivo performance.[2][3] The hydrophilic nature of the PEG8 spacer counteracts this, acting as a solubilizing agent that shields the hydrophobic payload.[1][4] This property allows for bioconjugation in aqueous buffers with minimal organic co-solvents and enables the development of stable, high-DAR conjugates.[5]

-

Improved Pharmacokinetics and Biodistribution : PEGylation is a clinically validated strategy for improving the pharmacokinetic (PK) profiles of biotherapeutics.[6] By increasing the hydrodynamic size of the molecule, PEG spacers reduce renal clearance, leading to a prolonged circulation half-life.[6] Even a short PEG8 spacer can favorably impact a conjugate's PK profile by improving solubility and stability in circulation.[2][7] Studies have shown a direct relationship between PEG spacer length and a conjugate's exposure (AUC), with effects often plateauing around eight PEG units.[2]

-

Reduced Immunogenicity and Increased Stability : The flexible and hydrophilic PEG8 chain forms a protective "cloud" around the bioconjugate.[6] This steric shielding masks immunogenic epitopes and cleavage sites from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and enhancing stability.[4][6]

-

Optimal Spatial Orientation and Flexibility : The defined length and flexibility of the PEG8 spacer are critical for ensuring proper biological function.[1] In PROTACs, the linker must bridge a target protein and an E3 ligase to form a productive ternary complex.[8] The PEG8 spacer often provides the optimal distance and geometry to facilitate this interaction, leading to efficient ubiquitination and degradation of the target protein.[8] In ADCs, it prevents steric hindrance between the payload and the antibody's antigen-binding site.[4]

-

Biocompatibility : PEG is well-established as a non-toxic and non-immunogenic polymer, making it an ideal component for therapeutic applications.[6]

Quantitative Data on the Impact of PEG8 Spacers

The benefits of PEG8 spacers are substantiated by quantitative experimental data across various applications. The following tables summarize key findings from comparative studies.

Table 1: Comparative Binding Affinity of Functionalized Aptamers

This table illustrates the impact of different spacer arms on the binding affinity of an aptamer-amphiphile. A lower dissociation constant (Kd) signifies a stronger binding interaction. The inclusion of PEG spacers, particularly PEG8, significantly improves binding affinity compared to hydrophobic alkyl spacers or no spacer at all.[1]

| Spacer Type | Dissociation Constant (Kd) in nM |

| No Spacer | 150.3 |

| C6 Alkyl | 210.5 |

| C12 Alkyl | 255.1 |

| PEG8 | 85.7 |

| PEG24 | 70.2 |

| Data adapted from a study on aptamer-amphiphiles, demonstrating improved binding with PEG spacers.[1][9] |

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics

This table summarizes data from a study optimizing a glucuronide-MMAE ADC linker. It shows a clear trend where increasing PEG chain length improves the ADC's pharmacokinetic profile, with clearance slowing and exposure (AUC) increasing, plateauing at the PEG8 length.[2]

| PEG Units (n) | Clearance (mL/day/kg) | Exposure (AUC, h*µg/mL) |

| 0 | 15.1 | 3,310 |

| 2 | 12.5 | 3,990 |

| 4 | 10.9 | 4,580 |

| 8 | 9.6 | 5,210 |

| 12 | 9.7 | 5,160 |

Table 3: In Vitro Degradation of IDO1 by a PROTAC with a PEG8 Linker

This table presents the in vitro degradation performance of a PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1), constructed using a thalidomide-based CRBN ligand and a PEG8 linker.[8] The data underscores the success of this linker strategy in developing a potent protein degrader.[8]

| Parameter | Value |

| DC50 (nM) | 4.7 |

| Dmax (%) | >95% |

| DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.[8] |

Key Applications

The advantageous properties of the PEG8 spacer have led to its widespread adoption in several cutting-edge areas of biopharmaceutical development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG8 spacer is a critical component of the linker connecting the antibody to the cytotoxic payload.[2] Its primary role is to mitigate the hydrophobicity of the payload, thereby enhancing the overall solubility and stability of the ADC, reducing aggregation, and allowing for higher drug-to-antibody ratios (DARs).[2][5] The FDA-approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain to connect a valine-alanine dipeptide to the antibody, demonstrating its clinical relevance.[7]

PROTACs

PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[11] The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] A linker that is too short can cause steric clash, while one that is too long can lead to an unstable complex.[8] The PEG8 spacer has been shown to provide an optimal length and spatial orientation for efficient ubiquitination and subsequent degradation of target proteins like IDO1.[8]

Experimental Protocols

To facilitate the validation and application of PEG8 spacers, this section provides detailed methodologies for key evaluative experiments.

Protocol 1: Protein Solubility Assessment via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG solution required to induce its precipitation.[1] Higher PEG concentrations needed for precipitation indicate greater protein solubility.[1]

Materials:

-

Protein conjugate solution (e.g., 1 mg/mL in PBS, pH 7.4).[1]

-

High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000 in PBS).[1]

-

96-well UV-transparent microplate.[1]

-

Microplate reader (280 nm).

-

Pipettes and sterile tips.

-

Microplate-compatible centrifuge.

Procedure:

-

Prepare a serial dilution of the PEG 8000 stock solution in the assay buffer.

-

In the 96-well microplate, mix 50 µL of the protein solution with 50 µL of each PEG dilution. Include a 0% PEG control (buffer only).[1]

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow precipitation to equilibrate.

-

Centrifuge the plate (e.g., at 2000 x g for 10 minutes) to pellet the precipitated protein.[1]

-

Carefully transfer the supernatant to a new UV-transparent microplate.

-

Measure the absorbance of the supernatant at 280 nm.

-

Calculate the concentration of soluble protein using the Beer-Lambert law.[1]

-

Plot the soluble protein concentration against the PEG concentration. The PEG concentration that causes 50% precipitation is used as the measure of relative solubility.[1]

Protocol 2: Assessment of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC separates molecules by their hydrodynamic radius, allowing for the quantification of monomers and higher-order aggregates.[1]

Materials:

-

Protein conjugate solution (e.g., 1 mg/mL).[1]

-

SE-HPLC system with a UV detector (280 nm).

-

Size-exclusion column appropriate for the protein's molecular weight (e.g., TSKgel G3000SWxl).[1]

-

Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).[1]

Procedure:

-

Equilibrate the SE-HPLC system and column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the protein conjugate sample (e.g., 20 µL).

-

Run the separation using an isocratic flow of the mobile phase.

-

Monitor the eluate at 280 nm. The monomeric protein will elute as the main peak, with aggregates eluting earlier and smaller fragments later.

-

Integrate the peak areas corresponding to the monomer and aggregates.

-

Calculate the percentage of aggregation by dividing the aggregate peak area(s) by the total peak area of all species.

Protocol 3: Amine-Reactive Conjugation using an NHS-PEG8-Linker

This protocol describes the conjugation of a payload functionalized with an N-hydroxysuccinimide (NHS) ester-PEG8 linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4).

-

NHS-PEG8-Payload linker.

-

Anhydrous DMSO or DMF to dissolve the linker.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[6]

-

Purification system (e.g., SEC or IEX chromatography).[6]

Procedure:

-

Antibody Preparation : If necessary, exchange the antibody into an amine-free buffer like PBS at the target pH (7.2-8.0).

-

Linker Preparation : Immediately before use, dissolve the NHS-PEG8-Payload linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). NHS esters are moisture-sensitive.[12]

-

Conjugation Reaction : Add a calculated molar excess of the dissolved linker to the antibody solution. The exact ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, with gentle mixing.

-

Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS-ester. Incubate for 15-30 minutes.[6]

-

Purification : Purify the resulting ADC from unreacted linker, payload, and quenching agent using a suitable chromatography method like SEC. The larger ADC will elute earlier than the smaller, unconjugated molecules.[6]

-

Characterization : Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques like HIC, RP-HPLC, and SE-HPLC.[13]

Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound (e.g., Thalidomide-NH-PEG8-Target Ligand).[8]

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment : Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody.

-

-

Detection : Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis : Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.

Visualizations of Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of key processes involving PEG8 spacers.

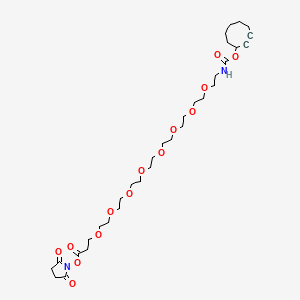

Caption: General workflow for bioconjugation using a PEG8 spacer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of sCO-PEG8-NHS

This guide provides a detailed overview of the solubility and stability characteristics of sCO-PEG8-NHS (bicyclo[6.1.0]non-4-yne-9-methanol-PEG8-NHS ester), a bifunctional linker commonly used in bioconjugation and drug delivery applications. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Solubility

The solubility of this compound is a critical factor for its effective use in labeling and crosslinking reactions. The presence of the polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media compared to linkers with purely hydrocarbon spacers.[1] However, like many N-hydroxysuccinimide (NHS) esters, it often requires initial dissolution in an organic solvent.

Qualitative Solubility

Based on data for structurally similar PEG8-NHS esters, this compound is expected to be soluble in several common organic solvents.

Table 1: Qualitative Solubility of Structurally Similar PEG8-NHS Esters

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Limited |

Data extrapolated from similar compounds like m-PEG8-NHS ester and Ald-Ph-PEG8-NHS ester.[2][3][4]

Quantitative Solubility

Table 2: Quantitative Solubility Data for Analogous PEG-NHS Esters

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) |

| m-PEG8-NHS ester | DMSO | ≥ 100 | 196.26 |

| Cyclooctyne-O-NHS ester | DMSO | 100 | 358.05 |

Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[5]

Stability

The stability of this compound is primarily influenced by the hydrolysis of the NHS ester group, a reaction that is highly dependent on pH and temperature.

pH-Dependent Hydrolysis

The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous solutions. This competing reaction can reduce the efficiency of the desired aminolysis (reaction with primary amines). The rate of hydrolysis increases significantly with a rise in pH.[7]

Table 3: Half-life of NHS Ester Hydrolysis at Various pH Values

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | RT | 125-210 minutes |

| 8.5 | RT | 130-180 minutes |

| 8.6 | 4°C | 10 minutes |

| 9.0 | RT | 110-125 minutes |

Data is for general NHS esters and specific porphyrin-NHS esters and may vary for this compound. RT = Room Temperature.[7][8]

The primary degradation pathway is the hydrolysis of the ester linkage, which releases N-hydroxysuccinimide and converts the reactive ester back to a carboxylate, rendering it unreactive towards amines.

Caption: Hydrolysis pathway of this compound in aqueous buffer.

Storage and Handling

For long-term stability, this compound should be stored under specific conditions to minimize degradation from moisture and temperature.

Table 4: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Solid (Pure) | -20°C | Months to years | Store in a dry, dark environment.[1][9] |

| In Solvent | -80°C | Up to 6 months | Use anhydrous solvent. |

| In Solvent | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |

Data extrapolated from similar compounds.[5][6]

Experimental Protocols

Protocol for Stock Solution Preparation

Due to the limited aqueous solubility and stability of NHS esters, a concentrated stock solution is typically prepared in a dry, water-miscible organic solvent.

-

Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO or DMF.

-

Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount in a dry environment.

-

Dissolution: Add the anhydrous solvent to the solid reagent. If necessary, use ultrasonic agitation to ensure complete dissolution.[6]

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial with desiccant.

Protocol for Monitoring NHS Ester Hydrolysis

The rate of hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.[10][11]

-

Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., phosphate (B84403) buffer at pH 7.0, 7.5, and 8.0).

-

Reaction Initiation: Add a small volume of a concentrated this compound stock solution (in an organic solvent like DMSO) to the aqueous buffer to start the hydrolysis reaction.

-

Spectrophotometric Measurement: Immediately place the solution in a temperature-controlled spectrophotometer.

-

Data Acquisition: Monitor the increase in absorbance at 260 nm over time.

-

Data Analysis: The pseudo-first-order rate constant (k) can be determined by fitting the absorbance data to an exponential curve. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.

Caption: Experimental workflow for monitoring hydrolysis kinetics.

Conclusion

The solubility and stability of this compound are critical parameters for its successful application. It exhibits good solubility in common organic solvents like DMSO and DMF, which is essential for preparing stock solutions. The primary stability concern is the hydrolysis of the NHS ester, a process that is significantly accelerated at higher pH. To maximize conjugation efficiency, reactions should be performed promptly after preparing aqueous solutions, ideally in buffers with a pH range of 7.2 to 8.0, balancing the reactivity of primary amines with the rate of NHS ester hydrolysis. Proper storage in a cool, dry environment is crucial for maintaining the reagent's integrity over time.

References

- 1. Buy SPDP-PEG8-NHS ester | 1252257-56-9 | >95% [smolecule.com]

- 2. m-PEG8-NHS ester CAS#: 756525-90-3 [m.chemicalbook.com]

- 3. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]

- 4. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [nebulabio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Sco-PEG8-NHS in Proteomics: A Technical Guide to Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and providing structural insights into protein complexes. Among the diverse array of cross-linking reagents, those featuring a polyethylene (B3416737) glycol (PEG) spacer and N-hydroxysuccinimide (NHS) ester reactive groups offer distinct advantages in terms of solubility and cell membrane permeability. This technical guide focuses on Sco-PEG8-NHS, a heterobifunctional cross-linker, and its applications within proteomics. While specific proteomics literature on "this compound" is emerging, its primary current application appears to be in the field of Proteolysis Targeting Chimeras (PROTACs). However, its chemical structure lends itself to broader proteomics applications. This guide will therefore detail the core chemistry, provide representative experimental protocols based on analogous PEG-NHS ester cross-linkers, and discuss the quantitative data analysis strategies relevant to its use in structural and interaction proteomics.

Core Principles of this compound Chemistry

This compound is a chemical cross-linker that contains an NHS ester and a second reactive group, connected by an 8-unit PEG spacer. The key components of its functionality are:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, which are predominantly found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[1] The reaction forms a stable amide bond, covalently linking the cross-linker to the protein.[1] This reaction is most efficient at a pH range of 7.2 to 9.[2]

-

Polyethylene Glycol (PEG) Spacer: The 8-unit PEG chain is a hydrophilic spacer that increases the water solubility of the cross-linker and the resulting cross-linked complexes. This property can be advantageous when working with proteins that are prone to aggregation or have poor solubility in common buffers. The PEG spacer also provides a defined distance constraint for structural studies.

-

"Sco" Moiety: While the specific reactivity of the "Sco" group is less commonly documented in general proteomics literature, in the context of PROTACs, such groups are designed to bind to specific proteins of interest. For broader proteomics applications, it can be considered a second reactive group for conjugation.

The overall workflow for using a cross-linker like this compound in a proteomics experiment involves several key stages, from sample preparation to data analysis.

Caption: A generalized workflow for a cross-linking mass spectrometry experiment.

Applications in Proteomics

The chemical properties of an amine-reactive PEG8-NHS cross-linker make it suitable for several proteomics applications:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, it is possible to identify novel binding partners that might be transient or difficult to capture by other methods like co-immunoprecipitation.[3]

-

Structural Elucidation of Protein Complexes: The defined length of the PEG8 spacer arm provides distance constraints that can be used to model the three-dimensional architecture of protein complexes.[4]

-

Studying Protein Conformation and Dynamics: Changes in cross-linking patterns upon ligand binding or post-translational modifications can reveal insights into protein conformational changes.

-

PROTAC Development: As indicated by available information, this compound is utilized as a PROTAC linker.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Experimental Protocols

Protocol 1: Cross-linking of a Purified Protein Complex

-

Buffer Preparation: Prepare a non-amine containing buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.

-

Protein Sample Preparation: The protein complex should be of high purity to minimize non-specific cross-linking. The recommended protein concentration is in the range of 10-20 µM.[6]

-

Cross-linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-50 mM). Cross-linkers with NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[6]

-

Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve a final molar excess of the cross-linker over the protein concentration, typically ranging from 5- to 50-fold.[6] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching the Reaction: Stop the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Sample Preparation for Mass Spectrometry:

-

Denature the cross-linked proteins by adding urea (B33335) or guanidine-HCl.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins with a protease, such as trypsin.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Protocol 2: In Vivo Cross-linking in Cultured Cells

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Harvest and Washing: Harvest the cells and wash them with a non-amine containing buffer, such as PBS, to remove any primary amines from the culture medium.

-

Cross-linking: Resuspend the cells in the cross-linking buffer. Add the membrane-permeable cross-linker (dissolved in DMSO) to the cell suspension. The final concentration of the cross-linker will need to be optimized but can range from 0.5 to 5 mM. Incubate for 30-60 minutes at room temperature or 4°C.

-

Quenching: Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl.

-

Cell Lysis and Protein Digestion: Lyse the cells and proceed with protein denaturation, reduction, alkylation, and digestion as described in Protocol 1.

Quantitative Data Presentation

Quantitative proteomics approaches can be applied to cross-linking studies to understand changes in protein interactions or conformations under different conditions. This is often achieved by using isotopically labeled cross-linkers or through label-free quantification methods.

The table below presents hypothetical quantitative data from an experiment comparing protein-protein interactions in two different cellular states (e.g., treated vs. untreated). The data would be generated by identifying cross-linked peptides and measuring their relative abundance.

| Cross-linked Peptide Pair | Protein A | Protein B | Log2 Fold Change (Treated/Untreated) | p-value |

| K123-K45 | Protein X | Protein Y | 2.1 | 0.005 |

| K78-K101 | Protein X | Protein Z | -1.8 | 0.012 |

| K210-K315 | Protein A | Protein B | 0.2 | 0.85 |

This table is a representative example and does not reflect actual experimental data for this compound.

Signaling Pathway and Logical Relationship Visualization

Cross-linking data can be used to construct or validate protein-protein interaction networks and signaling pathways. For example, if a study aimed to investigate the interactions of a specific kinase, cross-linking could identify its substrates and regulatory partners.

Caption: A hypothetical signaling pathway elucidated using cross-linking data.

Conclusion

This compound, with its amine-reactive NHS ester and hydrophilic PEG8 spacer, is a promising reagent for proteomics, particularly in the realm of PROTAC development and potentially for broader applications in studying protein-protein interactions and complex structures. While specific, published proteomics studies utilizing this exact reagent are not yet widespread, the principles of its chemistry and the experimental and analytical workflows are well-established for analogous PEG-NHS ester cross-linkers. As research in chemical biology and proteomics continues to evolve, the application of such versatile cross-linkers is expected to provide deeper insights into the intricate networks that govern cellular function.

References

- 1. biorxiv.org [biorxiv.org]

- 2. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping protein-protein interactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Structural Proteomics Enabled by Limited Proteolysis and Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

Understanding PEGylation for Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to protein therapeutics. It delves into the core principles, benefits, and challenges of this widely utilized biopharmaceutical technique. Detailed experimental methodologies for key PEGylation and characterization processes are provided, alongside quantitative data summarizing the impact of PEGylation on protein pharmacokinetics and bioactivity. Visual diagrams are included to illustrate key workflows and concepts.

Core Principles of Protein PEGylation

PEGylation is a chemical modification that has revolutionized the field of protein therapeutics. By conjugating one or more PEG chains to a protein, its physicochemical properties are altered, leading to significant improvements in its therapeutic profile.[1][2]

1.1. The PEG Polymer

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] Its biocompatibility and approval by the FDA for human administration make it an ideal candidate for protein modification.[4] PEG is available in various molecular weights and structures (linear or branched), which allows for the fine-tuning of the resulting conjugate's properties.[5][6]

1.2. Generations of PEGylation Chemistry

The field of PEGylation has evolved from non-specific to site-specific conjugation methods:

-

First-Generation PEGylation: This approach involves the random conjugation of PEG to multiple sites on the protein surface, often targeting amine groups of lysine (B10760008) residues.[6][7] While effective in increasing the protein's size and half-life, this method results in a heterogeneous mixture of positional isomers, which can be challenging to characterize and may lead to a loss of biological activity if PEG attachment occurs near the active site.[5][6]

-

Second-Generation PEGylation: This generation focuses on site-specific PEGylation, attaching a single PEG chain at a defined location on the protein.[5][6][7] This is often achieved by targeting specific amino acids like cysteine or by modifying the N-terminus.[8] The result is a more homogeneous and well-defined product with a higher retention of biological activity.[7][9]

Benefits and Challenges of Protein PEGylation

The modification of proteins with PEG offers a range of advantages, but also presents certain challenges that need to be considered during drug development.

2.1. Key Benefits

-

Prolonged Circulatory Half-Life: PEGylation significantly increases the hydrodynamic radius of the protein, which reduces its renal clearance rate and protects it from proteolytic degradation, thereby extending its presence in the bloodstream.[1][5][10][11][]

-

Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, making it less likely to be recognized by the immune system and reducing the risk of an immune response.[5][10][11][13][14]

-

Enhanced Solubility and Stability: PEG is highly hydrophilic, and its conjugation can improve the solubility of proteins that are prone to aggregation.[5][10][11][] It also enhances the protein's resistance to thermal and enzymatic degradation.[10]

-

Improved Pharmacokinetics: The altered size and charge of the PEGylated protein can lead to more favorable tissue distribution and optimized drug delivery to the target site.[10]

2.2. Potential Challenges

-

Reduced Biological Activity: The attachment of PEG chains, particularly in a non-specific manner, can sterically hinder the protein's interaction with its target receptor or substrate, leading to a decrease in its biological activity.[10][15]

-

Production Complexity and Cost: The PEGylation process adds extra steps to the manufacturing of a biopharmaceutical, which can increase production costs and complexity.[10] The purification of the desired PEGylated species from the reaction mixture can be particularly challenging.[16][17][18]

-

Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, there have been instances of patients developing antibodies against the PEG polymer, which can lead to accelerated clearance of the drug and reduced efficacy.[10][19][20][21]

-

Heterogeneity of Products: Especially with first-generation PEGylation, the reaction can result in a complex mixture of molecules with varying numbers of PEG chains attached at different positions, posing a significant analytical challenge.[5][6][17]

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified to understand its impact on a protein's therapeutic properties. The following tables summarize key data from studies on PEGylated proteins.

Table 1: Effect of PEGylation on Pharmacokinetics of Interferon-alpha2b

| Parameter | Non-PEGylated Interferon-alpha2b | PEGylated Interferon-alpha2b (12 kDa linear PEG) | Fold Change |

| Elimination Half-life | ~4 hours | ~40 hours | ~10-fold increase[7] |

| Apparent Clearance | High | 1/10th of non-PEGylated | 10-fold decrease[7] |

| Maximal Serum Concentration | Declines rapidly | Sustained for 48-72 hours | Sustained presence[7] |

Table 2: Effect of PEGylation on Enzyme Kinetics of α-Chymotrypsin

| PEG Size (Da) | Number of PEG Molecules Attached | kcat (s-1) | KM (mM) |

| Unmodified | 0 | 17.5 ± 0.3 | 0.05 ± 0.01 |

| 700 | 1.1 ± 0.3 | 13.9 ± 0.4 | 0.09 ± 0.01 |

| 700 | 6.2 ± 0.6 | 9.4 ± 0.5 | 0.15 ± 0.01 |

| 2000 | 1.3 ± 0.6 | 13.5 ± 0.4 | 0.08 ± 0.04 |

| 2000 | 8.4 ± 0.4 | 9.4 ± 0.5 | 0.15 ± 0.01 |

| 5000 | 1.3 ± 0.3 | 13.1 ± 0.5 | 0.10 ± 0.01 |

| 5000 | 7.6 ± 0.7 | 8.6 ± 0.5 | 0.11 ± 0.01 |

Data adapted from a study on the enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated proteins.

4.1. Amine-Specific PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to the primary amine groups (lysine residues and N-terminus) of a protein.

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a pH range of 7.0-8.5 (e.g., phosphate-buffered saline, PBS). The buffer should be free of primary amines (e.g., Tris).

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

PEG Reagent Preparation:

-

Dissolve the mPEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) immediately before use, as it is susceptible to hydrolysis.

-

The amount of PEG reagent to be added is typically calculated to achieve a 5- to 20-fold molar excess over the protein.

-

-

Conjugation Reaction:

-

Add the dissolved PEG reagent to the protein solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The reaction time may need to be optimized for the specific protein and PEG reagent.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 10-20 mM.

-

-

Purification:

4.2. Cysteine-Specific PEGylation using Maleimide Chemistry

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a free cysteine residue on a protein.[8]

-

Protein Preparation:

-

If the protein does not have a free cysteine, one must be introduced via site-directed mutagenesis.

-

Dissolve the cysteine-containing protein in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS with EDTA).[24] The buffer should be free of thiol-containing reagents.

-

If disulfide bonds are present and need to be reduced to expose the cysteine, add a 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[24] Incubate for 20 minutes at room temperature.

-

-

PEG Reagent Preparation:

-

Dissolve the PEG-maleimide in an organic solvent like DMSO or DMF.[24]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a low molecular weight thiol, such as β-mercaptoethanol or cysteine, to quench any unreacted PEG-maleimide.

-

-

Purification:

-

Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and separate the mono-PEGylated product from the unreacted protein.[][23]

-

4.3. Characterization of PEGylated Proteins

4.3.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Sample Preparation: Mix the PEGylated protein sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band of higher apparent molecular weight. The smearing of the band can indicate heterogeneity in the PEGylation.[25] Native PAGE can be an alternative to avoid interactions between PEG and SDS.[25]

4.3.2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

-

System Setup: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS). The SEC system should be coupled to a UV detector, a MALS detector, and a refractive index (RI) detector.[26][27][28]

-

Sample Injection: Inject the purified PEGylated protein sample onto the column.

-

Data Acquisition and Analysis: The different species (unmodified protein, mono-PEGylated, di-PEGylated, etc.) will separate based on their hydrodynamic volume.[26][29] The MALS detector will determine the absolute molar mass of each eluting peak, allowing for the precise determination of the degree of PEGylation.[27][28][29]

4.3.3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

-

Matrix and Sample Preparation:

-

Target Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry.[10][30]

-

Mass Spectrometry: Acquire mass spectra in the appropriate mass range. The mass of the PEGylated protein will be the sum of the protein mass and the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.[6][10][15][30]

4.4. In Vitro Bioactivity Assay for PEGylated G-CSF

This protocol is based on a cell proliferation assay using the NFS-60 cell line, which is dependent on Granulocyte Colony-Stimulating Factor (G-CSF) for growth.[1]

-

Cell Culture: Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and G-CSF.

-

Cell Preparation: Before the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor.[1] Resuspend the cells to a concentration of 7 x 105 cells/mL.[1]

-

Assay Setup:

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of the PEGylated G-CSF and a reference standard of unmodified G-CSF to the wells. Include a negative control with no G-CSF.

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Cell Proliferation Measurement: Add a cell proliferation reagent (e.g., WST-8 or MTS) to each well and incubate for a further 2-4 hours.[1]

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The biological activity of the PEGylated G-CSF is determined by comparing its dose-response curve to that of the unmodified G-CSF standard. A decrease in in-vitro bioactivity for the PEGylated form is often observed.[31]

Visualizing PEGylation Concepts

The following diagrams, created using the DOT language, illustrate key aspects of the PEGylation process.

Caption: A typical experimental workflow for the PEGylation of a protein.

Caption: How PEGylation masks antigenic epitopes to reduce immunogenicity.

Caption: The logical relationship behind PEGylation-mediated half-life extension.

References

- 1. tandfonline.com [tandfonline.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Population pharmacokinetic analysis of pegylated interferon alfa-2b and interferon alfa-2b in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]

- 19. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. lumiprobe.com [lumiprobe.com]

- 25. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. americanlaboratory.com [americanlaboratory.com]

- 27. wyatt.com [wyatt.com]

- 28. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 29. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 30. covalx.com [covalx.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEG-Based Linkers in PROTACs: The Case of Amine-Reactive PEG8 Linkers

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate a target protein from the cell entirely. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers several advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and durable pharmacological effect.

The Critical Role of the Linker in PROTAC Design

The linker is arguably one of the most critical components of a PROTAC, as its chemical nature, length, and attachment points significantly influence the overall efficacy of the molecule. The linker is not merely a passive spacer; it plays an active role in dictating the orientation of the POI and the E3 ligase within the ternary complex, which in turn affects the efficiency of ubiquitination. Key functions of the linker include:

-

Controlling Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to adopt a productive conformation for ubiquitin transfer.

-

Modulating Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and metabolic stability of the PROTAC.

-

Influencing Selectivity: The linker can contribute to the selective degradation of the target protein over other potential off-targets.

In-Focus: Amine-Reactive PEG8 Linkers (e.g., "Sco"-PEG8-NHS)

While "Sco-PEG8-NHS" is not a standard nomenclature for a commercially available linker, its components point towards a widely used class of linkers in PROTAC development: amine-reactive polyethylene (B3416737) glycol (PEG) linkers. Let's break down the likely components:

-

PEG8: This refers to an eight-unit polyethylene glycol chain. PEG is a hydrophilic and flexible polymer that is frequently incorporated into PROTAC linkers to enhance aqueous solubility and improve pharmacokinetic properties. The "8" indicates the number of repeating ethylene (B1197577) glycol units, which determines the length of the linker.

-

NHS (N-hydroxysuccinimide) Ester: This is a highly reactive functional group that readily reacts with primary amines (such as the side chain of lysine (B10760008) residues or an N-terminus of a protein) to form stable amide bonds. In the context of PROTAC synthesis, an NHS ester on the linker provides a convenient method for conjugating the linker to a ligand that bears an amine group.

-

"Sco": This is not a standard chemical abbreviation. It likely represents the other end of the linker, which is designed to be conjugated to the second ligand (either the POI ligand or the E3 ligase ligand). This end would possess a complementary reactive handle. Common functionalities at this position include a carboxylic acid (for amide bond formation), an alkyne or azide (B81097) (for "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)), or a halogen (for nucleophilic substitution reactions).

For the purpose of this guide, we will consider a common scenario where the NHS ester is used to connect to one ligand, and the other end of the linker (represented by "Sco") possesses a functional group for attachment to the second ligand.

Mechanism of Action and Advantages

A PROTAC utilizing a PEG8-NHS linker would be synthesized by sequentially conjugating the two ligands to the linker. Once assembled, the PROTAC can permeate the cell membrane and engage its target protein and an E3 ligase. The flexible PEG8 chain allows the two proteins to come into the required proximity and orientation for the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. This polyubiquitination event signals the proteasome to degrade the target protein.

Advantages of using PEG-based linkers like PEG8-NHS include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often-hydrophobic PROTAC molecule.

-

Improved Permeability: PEGylation can help to mask the polar surface area of the PROTAC, potentially improving its ability to cross cell membranes.

-

Flexibility: The flexibility of the PEG chain can be advantageous for the formation of a stable and productive ternary complex.

-

Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

Quantitative Data for PROTACs with PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which it induces 50% degradation of the target protein) and its Dmax (the maximum percentage of degradation achieved). The following table summarizes data from published studies on PROTACs that utilize PEG-based linkers.

| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 | Dmax | Cell Line |

| MZ1 | BRD4 | VHL | PEG3 | ~10 nM | >95% | HeLa |

| ARV-110 | Androgen Receptor | VHL | PEG-based | <1 nM | >95% | VCaP |

| dBET1 | BRD4 | CRBN | PEG4 | 4.6 nM | >90% | MV4-11 |

| Compound 3 | BTK | CRBN | PEG3 | 8.1 nM | ~99% | MOLM-14 |

| PROTAC 1 | RIPK2 | CRBN | PEG-based | 1.8 nM | >95% | THP-1 |

Note: This table is a representative summary, and the exact values can vary depending on the experimental conditions.

Experimental Protocols

General Protocol for PROTAC Synthesis using an Amine-Reactive Linker

This protocol describes a general two-step procedure for synthesizing a PROTAC using a linker with an NHS ester on one end and a carboxylic acid on the other.

Step 1: Amide Bond Formation with the First Ligand

-

Dissolve the POI ligand (containing a primary amine) and the PEG8-NHS linker (with a protected carboxylic acid on the other end) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acid formed during the reaction.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction and purify the resulting intermediate (Ligand1-Linker) using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Amide Bond Formation with the Second Ligand

-

Deprotect the carboxylic acid on the Ligand1-Linker intermediate.

-

Dissolve the deprotected intermediate and the E3 ligase ligand (containing a primary amine) in an aprotic solvent like DMF.

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a base like DIPEA.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

Protocol for In-Cell Western Blotting to Measure Protein Degradation

This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for the desired amount of time (typically 4-24 hours).

-

Cell Lysis: After treatment, remove the media and lyse the cells directly in the wells by adding a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate (for HRP) or by imaging the fluorescence. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Caption: Structure of a PROTAC with a PEG8 linker, connecting the POI and E3 ligase ligands.

An In-depth Technical Guide to the Chemical Properties of Polyethylene Glycol Linkers for Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, serving as flexible, hydrophilic spacers to connect molecules of interest. Their unique chemical properties allow for the enhancement of therapeutic efficacy, improvement of pharmacokinetic profiles, and reduction of immunogenicity of various drug modalities, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticles. This guide provides a comprehensive overview of the core chemical properties of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Chemical Properties of PEG Linkers

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). The properties of PEG linkers can be finely tuned by varying the number of these repeating units, which in turn affects the molecular weight and physical characteristics of the polymer.

1.1. Solubility

The ether oxygen atoms along the PEG backbone can form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous solutions. This hydrophilicity is a key advantage in drug formulation, as it can increase the solubility of hydrophobic drugs and biomolecules.[1][2][3] PEG is also soluble in a range of organic solvents, a property that is crucial for the chemical synthesis and modification of PEG linkers.[4][5]

Table 1: Solubility of Polyethylene Glycol (PEG) in Various Solvents

| Molecular Weight (Da) | Water | Methanol | Ethanol | Acetone | Chloroform |

| 400 | Freely Soluble | Freely Soluble | Freely Soluble | Freely Soluble | Freely Soluble |

| 1000 | Freely Soluble | Freely Soluble | Freely Soluble | Soluble | Soluble |

| 2000 | 60 g/100mL | Soluble | Soluble | Soluble | Soluble |

| 3350 | Freely Soluble | Soluble | Soluble | Slightly Soluble | Soluble |

| 4000 | Freely Soluble | Soluble | Soluble | Slightly Soluble | Soluble |

| 6000 | ~63 g/100mL | Soluble | Soluble | Slightly Soluble | Soluble |

| 8000 | Freely Soluble | Soluble | Soluble | Slightly Soluble | Soluble |

Data compiled from various sources. "Freely Soluble" indicates high solubility without specific quantitative limits provided in the sources.

1.2. Flexibility

The single carbon-carbon and carbon-oxygen bonds in the PEG backbone allow for a high degree of rotational freedom, making PEG a highly flexible and dynamic polymer. This flexibility is advantageous in bioconjugation as it allows the linked molecules to maintain their native conformations and biological activities. A quantitative measure of this flexibility is the persistence length, which is the length scale over which the polymer's direction persists. For PEG, the persistence length is approximately 3.8 Å, indicating a very flexible chain.

1.3. Steric Hindrance

The hydrodynamic volume occupied by the flexible PEG chain creates a "steric shield" around the conjugated molecule. This steric hindrance is a double-edged sword. On one hand, it can mask epitopes on a protein therapeutic, reducing its immunogenicity and protecting it from proteolytic degradation. On the other hand, excessive steric hindrance can interfere with the binding of the conjugated molecule to its target, potentially reducing its efficacy. The degree of steric hindrance can be controlled by the molecular weight and architecture (linear vs. branched) of the PEG linker.

1.4. Biocompatibility and Immunogenicity

PEG is widely regarded as a biocompatible and non-immunogenic polymer, exhibiting minimal toxicity.[2] This is a primary reason for its extensive use in clinical applications. The hydrophilic and flexible nature of PEG creates a hydration shell that minimizes interactions with other proteins and biological components, thus evading recognition by the immune system.[2] However, it is important to note that anti-PEG antibodies have been observed in some individuals, which can lead to accelerated clearance of PEGylated therapeutics.

1.5. Chemical Reactivity and Conjugation

PEG linkers are typically functionalized with reactive groups at one or both ends to enable covalent attachment to other molecules. The choice of reactive group depends on the available functional groups on the target molecule (e.g., amines, thiols, carboxyls). Common conjugation chemistries include:

-

Amine-reactive: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

-

Thiol-reactive: Maleimides are highly specific for thiol groups (e.g., cysteine residues on proteins), forming stable thioether bonds.

-

Click Chemistry: Azide and alkyne groups allow for highly efficient and specific bioorthogonal "click" reactions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of PEGylated molecules.

2.1. Protocol for Protein PEGylation using an NHS Ester

This protocol describes a general procedure for conjugating an NHS-activated PEG linker to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Amine-reactive PEG-NHS ester

-

Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide, DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous solvent to a concentration of 10-20 mg/mL.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

2.2. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a PEGylated drug conjugate (e.g., an ADC).[6][7]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

PEGylated drug conjugate (e.g., ADC)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the PEGylated drug conjugate in cell culture medium and add them to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a period that allows for the drug to exert its cytotoxic effect (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.3. Protocol for Hemolysis Assay

This protocol is used to assess the blood compatibility of PEGylated materials by measuring the lysis of red blood cells.[8][9]

Materials:

-

Fresh whole blood with anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS)

-

PEGylated material

-

Positive control (e.g., Triton X-100 or deionized water)

-

Negative control (PBS)

-

Centrifuge

-

96-well plates

-

Microplate reader

Procedure:

-

Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS and resuspend to a 2% (v/v) solution in PBS.

-

Sample Preparation: Prepare different concentrations of the PEGylated material in PBS.

-

Incubation: Add 100 µL of the RBC suspension to 100 µL of each sample concentration, the positive control, and the negative control in microcentrifuge tubes. Incubate at 37°C for 1-2 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 541 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing PEG Linker Applications

The following diagrams, generated using the DOT language, illustrate key concepts and workflows involving PEG linkers.

Conclusion

PEG linkers are a versatile and powerful class of molecules that have significantly impacted the field of drug delivery and bioconjugation. Their unique chemical properties, including high water solubility, flexibility, and biocompatibility, allow for the development of safer and more effective therapeutics. A thorough understanding of these properties, coupled with robust experimental methodologies for their application and characterization, is crucial for researchers and drug development professionals seeking to harness the full potential of PEGylation technology. This guide provides a foundational resource to aid in the rational design and development of next-generation PEGylated therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amine-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive crosslinkers, essential tools for creating stable covalently linked conjugates for a multitude of applications in research, diagnostics, and therapeutics.[1] We will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate crosslinker for your specific needs.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1][2] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][2] The high abundance and accessibility of these amine groups make them a common target for bioconjugation.[1]

The fundamental principle behind amine-reactive crosslinking involves an electrophilic-nucleophilic interaction.[1][2] The amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1] This strategy is widely employed for various applications, including:

-

Protein-protein interaction studies: To identify and characterize interacting proteins.[1][3]

-

Antibody-drug conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[2]

-

Immobilization of biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[2]

-

Labeling: To attach fluorescent dyes or biotin (B1667282) for detection and tracking of biomolecules.[1]

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on their reactive groups, the nature of their spacer arms, and their functionality.[1]

Reactivity Towards Amines

The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[1][4]

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1][4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1][5] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][4]

-

Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds.[1][5] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[1]

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group.[1][6][7] They are often used to study protein-protein interactions and to create protein polymers.[1]

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[1][6][7] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[1][7] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[1][8]

Cleavable vs. Non-Cleavable Spacer Arms

-

Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[1] They are ideal for applications where the integrity of the conjugate is paramount over a long period.[1]

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable).[1] This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[1][9]

Quantitative Data for Common Amine-Reactive Crosslinkers

The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability.[1][10] The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | Yes | No |

| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | Yes (Periodate) | No | Yes |

| Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone | BSOCOES | 424.33 | 13.2 | Yes (Base) | No | Yes |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 | Cleavable? | Water-Soluble? | Membrane Permeable? |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester | Pyridyldithiol | Yes (Disulfide) | No | Yes |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 11.6 | NHS ester | Maleimide | No | No | Yes |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 11.6 | Sulfo-NHS ester | Maleimide | No | Yes | No |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.19 | 10.6 | NHS ester | Iodoacetyl | No | No | Yes |

| N-β-Maleimidopropyloxysuccinimide ester | BMPS | 266.22 | 7.3 | NHS ester | Maleimide | No | No | Yes |

| N-ε-Maleimidocaproic acid hydrazide | EMCH | 253.28 | 12.5 | Hydrazide | Maleimide | No | No | Yes |

| Succinimidyl 4-hydrazidoterephthalate hydrochloride | SHTH | 297.68 | 9.8 | NHS ester | Hydrazide | No | No | Yes |

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: One-Step Homobifunctional Crosslinking for Protein Interaction Analysis

This protocol is suitable for identifying protein-protein interactions.[1]

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[1]

-

Homobifunctional amine-reactive crosslinker (e.g., DSS, BS3).

-

Anhydrous DMSO or DMF for water-insoluble crosslinkers.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[1]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF (for water-insoluble crosslinkers) or the reaction buffer (for water-soluble crosslinkers) to a concentration of 10-25 mM.[1]

-

Crosslinking Reaction: Add the crosslinker to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[1]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.[1]

Protocol 2: Two-Step Heterobifunctional Crosslinking for Antibody-Drug Conjugate (ADC) Formation

This protocol is a general guide for creating antibody-drug conjugates (ADCs).[1]

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.4).

-

Heterobifunctional crosslinker with an amine-reactive group and a second reactive group (e.g., SMCC).

-

Thiol-containing drug.

-

Reducing agent (e.g., DTT) if the drug is not already in a reduced form.

-

Purification columns (e.g., size-exclusion chromatography).

Procedure:

-